molecular formula C13H12F3N3O B11067751 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B11067751
M. Wt: 283.25 g/mol
InChI Key: OJNPPFNKNMFAMP-UHFFFAOYSA-N
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Description

1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • 1-[3-(trifluoromethyl)phenyl]ethanol

Uniqueness

1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a trifluoromethyl group.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

2-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12F3N3O/c1-2-19-11(6-7-17-19)12(20)18-10-5-3-4-9(8-10)13(14,15)16/h3-8H,2H2,1H3,(H,18,20)

InChI Key

OJNPPFNKNMFAMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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